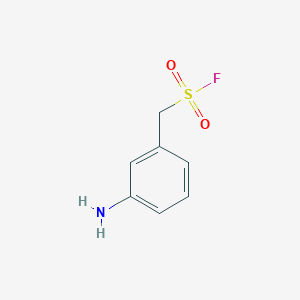
(3-Aminophenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Aminophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular weight of 189.21 . The IUPAC name for this compound is also “this compound” and its InChI code is "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" . This indicates that the molecule consists of a benzene ring (phenyl group) with an amino group at the 3-position and a methanesulfonyl fluoride group attached to the benzene ring.It has a storage temperature of 4 degrees Celsius . The country of origin is UA .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biochemical Applications
Acceleration of Acetylcholinesterase Reaction Rates : (3-Aminophenyl)methanesulfonyl fluoride is noted for its ability to influence the reaction rates of acetylcholinesterase with certain inhibitors. Substituted ammonium ions can significantly accelerate the reaction rate of the enzyme with this compound, shedding light on the enzyme's catalytic mechanisms and potential for selective inhibition strategies (Kitz & Wilson, 1963).
Fluoride's Effect on Enzymatic Reactions : Research has explored how fluoride impacts the reactions between methanesulfonates and acetylcholinesterase, revealing that fluoride inhibits sulfonylation but not desulfonylation. This finding is crucial for understanding the selective inhibition of enzymes by fluorine-containing compounds and their potential therapeutic applications (Greenspan & Wilson, 1970).
Synthetic Chemistry and Fluorination Techniques
Novel Routes to Vinyl Fluorides : The compound has been used as a precursor in the development of new synthetic pathways. For instance, a study detailed a two-step route to vinyl fluorides starting from fluoromethyl phenyl sulfone, highlighting the compound's role in facilitating the synthesis of fluorine-containing molecules (McCarthy et al., 1990).
Development of Sulfonyl Fluoride Probes : Recent advancements have focused on the synthesis of aliphatic sulfonyl fluorides, with this compound playing a key role in the development of reactive probes for chemical biology and molecular pharmacology. This research underscores the growing interest in sulfonyl fluorides for their versatile applications in scientific research (Xu et al., 2019).
Environmental and Chemical Stability
Understanding Fluoride's Role in Environmental Stability : Studies have delved into the chemical and environmental stability of fluorine-containing compounds like this compound. Research comparing the stability and reactivity of sulfonyl fluorides with other organofluorophosphorus compounds provides insights into their potential environmental impact and safety considerations (Snow & Barger, 1988).
Safety and Hazards
“(3-Aminophenyl)methanesulfonyl fluoride” is associated with certain safety hazards. The safety information pictograms associated with this compound are GHS05 and GHS07 . The hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .
Propiedades
IUPAC Name |
(3-aminophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJCISFPCDZFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

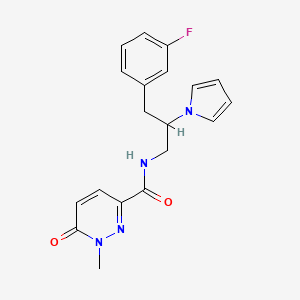
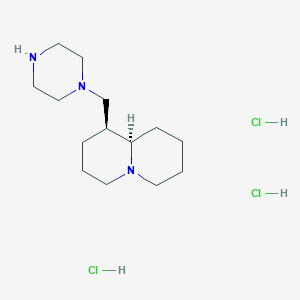
![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)

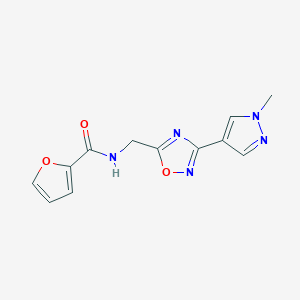
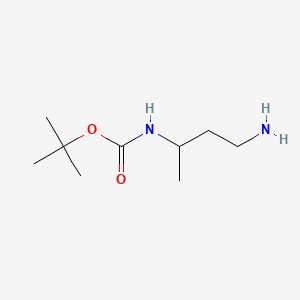
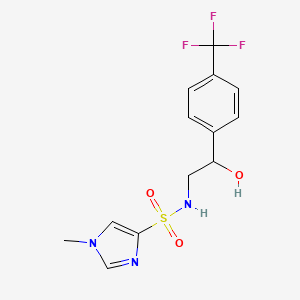
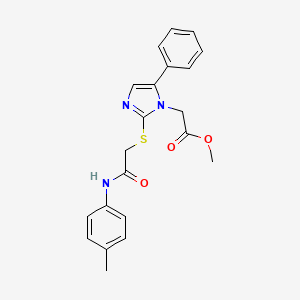
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)
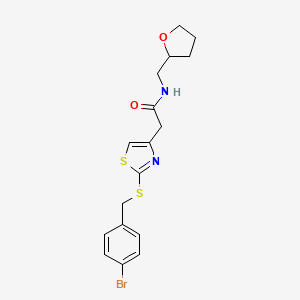
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)